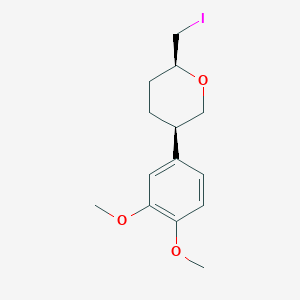

(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane

Description

(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane is a chiral oxane (tetrahydropyran) derivative featuring a 3,4-dimethoxyphenyl substituent at the 5-position and an iodomethyl group at the 2-position.

Properties

Molecular Formula |

C14H19IO3 |

|---|---|

Molecular Weight |

362.20 g/mol |

IUPAC Name |

(2S,5R)-5-(3,4-dimethoxyphenyl)-2-(iodomethyl)oxane |

InChI |

InChI=1S/C14H19IO3/c1-16-13-6-4-10(7-14(13)17-2)11-3-5-12(8-15)18-9-11/h4,6-7,11-12H,3,5,8-9H2,1-2H3/t11-,12-/m0/s1 |

InChI Key |

HHZZABRXVNAUDI-RYUDHWBXSA-N |

Isomeric SMILES |

COC1=C(C=C(C=C1)[C@H]2CC[C@H](OC2)CI)OC |

Canonical SMILES |

COC1=C(C=C(C=C1)C2CCC(OC2)CI)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 3,4-dimethoxybenzaldehyde and an appropriate oxane precursor.

Formation of the Oxane Ring: The oxane ring is formed through a cyclization reaction, often involving a base-catalyzed intramolecular nucleophilic substitution.

Introduction of the Iodomethyl Group: The iodomethyl group is introduced via an iodination reaction, which can be achieved using reagents such as iodine and a suitable oxidizing agent.

Industrial Production Methods

Industrial production of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and safety. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield.

Chemical Reactions Analysis

Types of Reactions

(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can convert the iodomethyl group to other functional groups such as methyl or hydroxymethyl.

Substitution: The iodomethyl group can be substituted with other nucleophiles, leading to a variety of derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.

Substitution: Nucleophiles like sodium azide (NaN3) or thiols (RSH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while substitution with sodium azide can produce azido derivatives.

Scientific Research Applications

(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane has several scientific research applications:

Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting neurological disorders.

Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex organic molecules.

Biological Studies: It can be used to study the effects of iodomethyl groups on biological systems, including enzyme interactions and receptor binding.

Industrial Applications: The compound may be used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane involves its interaction with molecular targets such as enzymes or receptors. The iodomethyl group can act as an electrophile, facilitating covalent bonding with nucleophilic sites on proteins or other biomolecules. This interaction can modulate the activity of the target, leading to various biological effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Comparisons

Aromatic Substituent Variations

Key Observations :

- 3,4-Dimethoxyphenyl vs. 4-Nitrophenyl : The electron-donating methoxy groups in the target compound contrast with the electron-withdrawing nitro group in its 4-nitrophenyl analog. Methoxy substituents enhance antioxidant capacity by stabilizing free radicals, as seen in curcumin analogs . Nitro groups, however, may prioritize electrophilic reactivity or alter solubility.

- Iodomethyl Group : The iodomethyl moiety in the target compound and the customs-listed iodomethyl ester () suggest shared reactivity, such as susceptibility to nucleophilic substitution, which is critical in prodrug design or catalytic applications .

Stereochemical Comparisons

Functional Group-Driven Comparisons

Methoxy-Substituted Aromatic Systems

Curcumin analogs () with 3,4-dimethoxybenzylidene groups exhibit potent antioxidant and enzyme-inhibitory activities (e.g., ACE and tyrosinase inhibition). This aligns with the hypothesis that the target compound’s 3,4-dimethoxyphenyl group may confer similar bioactivity, albeit untested .

Halogenated Alkyl Groups

The iodomethyl group in the target compound parallels iodomethyl esters (), where iodine acts as a leaving group or stabilizes intermediates in synthesis. This contrasts with chlorinated or brominated analogs (e.g., ’s dichlorobenzo[b]thiophenes), where halogen electronegativity dictates reactivity .

Biological Activity

(2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.

- Molecular Formula : CHIO

- Molecular Weight : 362.20 g/mol

- CAS Number : 2059913-62-9

Synthesis

The compound can be synthesized through various chemical pathways, including the use of iodinated precursors and phenolic derivatives. The synthesis typically involves:

- Formation of the oxane ring : Utilizing appropriate reagents to create the oxane structure.

- Iodination : Introducing the iodomethyl group at the 2-position of the oxane.

- Dimethoxy substitution : Attaching the 3,4-dimethoxyphenyl group to enhance biological activity.

Biological Activity

Research indicates that (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane exhibits several biological activities:

Anticancer Activity

In vitro studies have shown that this compound demonstrates cytotoxic effects against various cancer cell lines. The mechanism is believed to involve:

- Induction of apoptosis in cancer cells.

- Inhibition of cell proliferation.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity against both Gram-positive and Gram-negative bacteria. Results suggest:

- Effective inhibition of bacterial growth.

- Potential application as a lead compound for developing new antibiotics.

Neuroprotective Effects

Preliminary studies suggest that (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane may have neuroprotective properties:

- Reduction of oxidative stress markers in neuronal cells.

- Improvement in neuronal survival rates under stress conditions.

Data Table: Biological Activity Summary

Case Studies

- Anticancer Study : A study conducted on various cancer cell lines demonstrated that (2S,5R)-5-(3,4-Dimethoxyphenyl)-2-(iodomethyl)oxane significantly inhibited cell growth and induced apoptosis through caspase activation pathways.

- Antimicrobial Evaluation : Clinical isolates were tested against the compound, revealing promising results against resistant strains of bacteria, indicating its potential as a new antibiotic candidate.

- Neuroprotection Research : In animal models of neurodegeneration, administration of the compound resulted in improved cognitive function and reduced neuronal loss, suggesting its utility in treating neurodegenerative diseases.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.